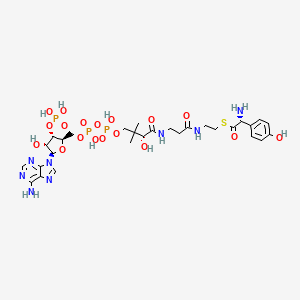
D-HPG-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-p-hydroxyphenylglycine-CoA (D-HPG-CoA) is a valuable intermediate used in the synthesis of β-lactam antibiotics and fine-chemical synthesis. It is derived from D-p-hydroxyphenylglycine (D-HPG), which is an important building block in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-HPG can be synthesized through both chemical and enzymatic methods. Chemical synthesis involves chiral separation and esterification coupled with hydrolysis. For instance, DL-p-hydroxyphenylglycine can be esterified with thionyl chloride to generate DL-HPG methyl ester, followed by hydrolysis to produce D-HPG . Enzymatic synthesis, on the other hand, involves a four-enzyme cascade pathway that converts L-tyrosine to D-HPG. This pathway includes the catalytic conversion of 4-hydroxyphenylglyoxalate by meso-diaminopimelate dehydrogenase .
Industrial Production Methods: Industrial production of D-HPG often employs whole-cell bioconversion processes. For example, a recombinant E. coli strain co-expressing D-hydantoinase and N-carbamoylase from Agrobacterium sp. can be used. This method utilizes a cheap medium formulation with glycerol and corn steep liquor as carbon and nitrogen sources .
Chemical Reactions Analysis
Types of Reactions: D-HPG undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride for esterification and various enzymes for biocatalytic processes. For example, D-hydantoinase and N-carbamoylase are used in the enzymatic conversion of DL-hydroxyphenylhydantoin to D-HPG .
Major Products Formed: The major products formed from these reactions include β-lactam antibiotics such as amoxicillin and cephalexin .
Scientific Research Applications
D-HPG-CoA has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is widely used as an intermediate in the synthesis of semi-synthetic antibiotics. Additionally, it plays a crucial role in the production of aromatic aldehydes and other fine chemicals .
Mechanism of Action
The mechanism of action of D-HPG-CoA involves its role as an intermediate in enzymatic reactions. It acts as a substrate for various enzymes, facilitating the synthesis of β-lactam antibiotics. The molecular targets and pathways involved include the catalytic activity of enzymes such as D-hydantoinase and N-carbamoylase .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to D-HPG-CoA include 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg), and phenylglycine (Phg) .
Uniqueness: this compound is unique due to its high enantiomeric excess and its efficiency in the synthesis of β-lactam antibiotics. Its enzymatic production methods also offer a more environmentally friendly and cost-effective alternative to traditional chemical synthesis .
Properties
Molecular Formula |
C29H43N8O18P3S |
|---|---|
Molecular Weight |
916.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-amino-2-(4-hydroxyphenyl)ethanethioate |
InChI |
InChI=1S/C29H43N8O18P3S/c1-29(2,23(41)26(42)33-8-7-18(39)32-9-10-59-28(43)19(30)15-3-5-16(38)6-4-15)12-52-58(49,50)55-57(47,48)51-11-17-22(54-56(44,45)46)21(40)27(53-17)37-14-36-20-24(31)34-13-35-25(20)37/h3-6,13-14,17,19,21-23,27,38,40-41H,7-12,30H2,1-2H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t17-,19-,21-,22-,23+,27-/m1/s1 |
InChI Key |
ZBLSMTUHAPPRGS-YFISEPDESA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](C4=CC=C(C=C4)O)N)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C4=CC=C(C=C4)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















